molecular formula C12H13N3 B1322032 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine CAS No. 396133-34-9

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1322032
CAS No.: 396133-34-9
M. Wt: 199.25 g/mol
InChI Key: RPKPHRFHSJZLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with a fused pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Cancer Therapy

One of the most promising applications of 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine derivatives is their use as c-Met inhibitors. The c-Met receptor tyrosine kinase is implicated in various cancers due to its role in cell proliferation and metastasis. Research has demonstrated that specific derivatives of this compound exhibit significant inhibitory activity against c-Met kinase.

Case Study:
A study published in PubMed detailed the synthesis and evaluation of several derivatives of this compound as c-Met inhibitors. Among them, compound 8c showed an inhibitory activity of 68 nM against c-Met and demonstrated low micromolar potency against cancer cell lines such as MKN45 and EBC-1. Additionally, compound 8c exhibited over 50-fold selectivity against other tested tyrosine kinases, indicating its potential as a targeted therapy for cancers associated with c-Met overexpression .

Protein Interaction Modulation

This compound has also been explored for its ability to modulate protein-protein interactions critical for various biological processes. For instance, it has been suggested that derivatives of this compound can inhibit the formation of complexes between proteins involved in glucose transport mechanisms in trypanosome parasites. This property highlights its potential as a therapeutic agent for diseases caused by parasitic infections .

Synthesis of Novel Therapeutics

The structural framework of this compound serves as a scaffold for synthesizing new small molecules aimed at treating various diseases. Its versatility allows for modifications that can enhance biological activity or selectivity towards specific targets.

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TherapyInhibition of c-Met kinase to prevent tumor growthCompound 8c shows potent inhibitory activity
Protein InteractionModulation of protein-protein interactions in glucose transportPotential treatment for trypanosomiasis
Novel TherapeuticsScaffold for developing new therapeuticsVersatile structural modifications possible

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its chemical properties, synthesis methods, and significant biological activities, particularly its potential as an anti-tuberculosis agent and its cytotoxic effects against various cell lines.

The chemical formula of this compound is C12H13N3C_{12}H_{13}N_{3} with a molecular weight of 199.25 g/mol. The compound has several synonyms and structural representations:

PropertyValue
Chemical Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS Number 396133-34-9
Boiling Point 358.4 °C at 760 mmHg
InChI Key RPKPHRFHSJZLOR-UHFFFAOYSA-N

Synthesis

The synthesis of derivatives of this compound typically involves multi-step reactions starting from piperidin-4-one. One notable study synthesized forty derivatives and evaluated their inhibitory effects against Mycobacterium tuberculosis pantothenate synthetase (PS) .

Antituberculosis Activity

One of the most significant findings regarding the biological activity of this compound is its potential as an inhibitor of Mycobacterium tuberculosis. A study highlighted that among the synthesized derivatives, one compound exhibited an IC₅₀ value of 21.8 ± 0.8 μM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 μM against MTB itself while showing non-cytotoxicity at concentrations up to 50 μM .

Cytotoxicity

The cytotoxic effects of this compound were assessed using the RAW 264.7 cell line. The results indicated that certain derivatives displayed selective cytotoxicity which could be beneficial in developing targeted therapies for various cancers .

Other Biological Activities

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities including:

  • Anticancer properties: Several studies have reported that derivatives show significant antiproliferative activity against different cancer cell lines .
  • Protein inhibition: Some derivatives have been shown to act as selective protein inhibitors which may have implications in drug design .

Study on Mycobacterium tuberculosis Inhibition

A detailed study conducted on the inhibition of MTB pantothenate synthetase involved the synthesis and evaluation of multiple derivatives. The most promising derivative was found to have a potent inhibitory effect with minimal cytotoxicity .

Anticancer Activity Assessment

Another research effort focused on assessing the anticancer potential of related compounds showed that certain pyrazolo[4,3-c]pyridines could inhibit tubulin polymerization effectively, suggesting a mechanism for their anticancer effects .

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPHRFHSJZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620998
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396133-34-9
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (2.1 g, 8.3 mmol) was dissolved in MeOH (100 mL), and water (50 mL) was added followed by the addition of sodium carbonate (0.53 g, 5.0 mmol) and phenyl hydrazine hydrochloride (1.43 g, 9.9 mmol). Finally, acetic acid (1 mL) was added and the resulting reaction mixture was stirred at RT for 1 h. The reaction mixture was made basic by adding saturated aqueous sodium bicarbonate (ca. 20 mL) and the MeOH was removed under reduced pressure. The resulting reaction mixture was extracted with CH2Cl2 (3×40 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by flash chromatography on silica gel using 20% EtOAc in hexanes as the eluent afforded 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (1.63 g, 66%) as a yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.